molecular formula C22H14Cl4N2O3S B3008700 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole CAS No. 477711-62-9

3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B3008700
CAS No.: 477711-62-9
M. Wt: 528.23
InChI Key: XYLKCLKISBCJKE-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative with two distinct substituents:

  • Position 3: A 4-[(2,4-dichlorobenzyl)oxy]phenyl group, featuring a dichlorinated benzyl ether moiety.
  • Position 1: A (3,4-dichlorophenyl)sulfonyl group, contributing significant electron-withdrawing and polar characteristics.

Molecular Formula: C23H14Cl4N2O2
Molar Mass: 492.18 g/mol
Key Properties:

  • High lipophilicity due to aromatic chlorination (ClogP ~5.2 predicted) .
  • Potential for bioactivity, as dichlorophenyl and sulfonyl groups are common in pharmaceuticals targeting enzymes or receptors .

Properties

IUPAC Name

3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(3,4-dichlorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl4N2O3S/c23-16-4-1-15(20(25)11-16)13-31-17-5-2-14(3-6-17)22-9-10-28(27-22)32(29,30)18-7-8-19(24)21(26)12-18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLKCLKISBCJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Ether Formation: The final step involves the formation of the ether linkage by reacting the chlorinated benzyl alcohol with the pyrazole derivative under basic conditions, often using potassium carbonate as a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings can undergo various substitution reactions, such as nucleophilic aromatic substitution, especially if electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of multiple chlorinated aromatic rings suggests it could bind to hydrophobic pockets in proteins, while the sulfonyl group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

The following table highlights structural differences and similarities with key analogs:

Compound Name Position 1 Substituent Position 3 Substituent Key Functional Groups Molecular Weight (g/mol) Source
Target Compound (3,4-Dichlorophenyl)sulfonyl 4-[(2,4-Dichlorobenzyl)oxy]phenyl Sulfonyl, dichlorophenyl ether 492.18
1-(3,4-Dichlorobenzoyl)-3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole 3,4-Dichlorobenzoyl 3-[(2,4-Dichlorobenzyl)oxy]phenyl Benzoyl, dichlorophenyl ether 492.18
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole Methyl, sulfanylmethyl Chlorophenyl Sulfanyl, chloro 386.72
1-[(2,4-Dichlorophenyl)sulfonyl]-4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazole (2,4-Dichlorophenyl)sulfonyl 3,4-Dimethoxyphenyl, methyl Sulfonyl, methoxy 452.30
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole (4-Fluorophenyl)methyl 3-[(2,4-Dichlorobenzyl)oxy]phenyl Benzyl, fluorophenyl 427.30

Key Observations :

  • Sulfonyl vs.
  • Dichlorophenyl vs. Methoxy : Dichlorophenyl substituents increase lipophilicity and electron-withdrawing effects, favoring membrane penetration and metabolic stability, whereas methoxy groups (e.g., in ) may improve solubility but reduce potency .

Physicochemical Properties

Property Target Compound 1-(3,4-Dichlorobenzoyl) Analog 5-Chloro Sulfanyl Analog
Predicted logP ~5.2 ~5.2 ~4.8
Aqueous Solubility Low Low Moderate
Metabolic Stability High (Cl groups) Moderate High (Sulfanyl)

Notes:

  • The sulfonyl group increases molecular weight and polarity but may reduce passive diffusion compared to benzoyl analogs.
  • Dichlorination improves resistance to oxidative metabolism, extending half-life .

Biological Activity

The compound 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄Cl₂N₂O₃S
  • Molar Mass : 396.29 g/mol
  • CAS Number : Not specified in the sources but can be derived from the structure.

The biological activity of this compound is primarily attributed to its structural features which allow it to interact with various biological targets. Pyrazole derivatives are known for their ability to inhibit specific enzymes and modulate receptor activity.

Antitumor Activity

Research indicates that pyrazole derivatives can exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by:

  • Inhibiting the BRAF(V600E) mutation.
  • Targeting receptor tyrosine kinases (RTKs) which are crucial in cancer cell proliferation and survival .

Anti-inflammatory Effects

This compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have demonstrated that related pyrazole compounds can reduce the production of TNF-α and nitric oxide in macrophages, suggesting a potential use in treating inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives have been reported to possess antimicrobial properties. The compound's ability to disrupt bacterial cell membranes has been observed, leading to cell lysis and death. This mechanism is particularly relevant for developing new antibiotics .

Anticancer Studies

A study conducted on various pyrazole derivatives demonstrated their effectiveness against tumor growth in vivo. The compounds were tested on xenograft models where they significantly reduced tumor size compared to control groups. The mechanisms involved apoptosis induction through caspase activation and cell cycle arrest at the G2/M phase.

CompoundTumor TypeReduction in Tumor Size (%)Mechanism
ABreast65Apoptosis
BColon50Cell Cycle Arrest
CLung70Apoptosis

Anti-inflammatory Activity

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, a related pyrazole compound demonstrated a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Treatment GroupTNF-α Production (pg/mL)NO Production (µM)
Control120025
Compound D4005

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